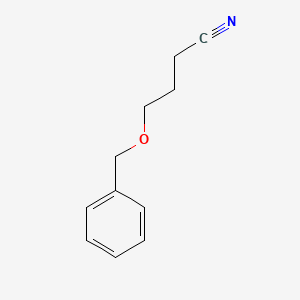

4-(Benzyloxy)butanenitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-phenylmethoxybutanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c12-8-4-5-9-13-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCXIBFQKPWBUSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Benzyloxy Butanenitrile and Its Derivatives

Classical Organic Synthesis Approaches

Classical methods for the synthesis of 4-(benzyloxy)butanenitrile (B6283155) and its derivatives rely on well-established organic transformations, including direct functionalization and multi-step synthetic sequences. These approaches offer robust and often scalable routes to the target compounds.

Direct Functionalization and Cyanation Strategies

A primary and straightforward method for the synthesis of this compound involves the direct nucleophilic substitution of a suitable precursor with a cyanide-containing reagent. This approach, a classic example of a cyanation reaction, typically utilizes an alkyl halide bearing the benzyloxy moiety. The reaction of 4-(benzyloxy)-1-halobutane with an alkali metal cyanide, such as sodium or potassium cyanide, represents a common strategy. thieme-connect.dewikipedia.org The choice of solvent and the potential use of phase-transfer catalysts can significantly influence the reaction's efficiency by enhancing the solubility and reactivity of the cyanide nucleophile. taylorandfrancis.com

Alternative cyanide sources can also be employed to mitigate some of the challenges associated with alkali metal cyanides, such as their high toxicity and the potential for side reactions. For instance, the use of zinc cyanide (Zn(CN)₂) is a viable option, often requiring a catalyst to proceed effectively. chemistryviews.org Trimethylsilyl (B98337) cyanide (TMSCN) offers another alternative, reacting with alkyl halides to form the corresponding nitrile. thieme-connect.de

Table 1: Reagents for Direct Cyanation of Alkyl Halides

| Cyanide Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sodium Cyanide (NaCN) | Polar aprotic solvent (e.g., DMSO, DMF) | Cost-effective, readily available | High toxicity, potential for elimination side reactions |

| Potassium Cyanide (KCN) | Similar to NaCN | Cost-effective, readily available | High toxicity, potential for elimination side reactions |

| Zinc Cyanide (Zn(CN)₂) | Often requires a catalyst (e.g., Ni, Pd) | Lower toxicity than alkali metal cyanides | May require harsher conditions or catalysis |

| Trimethylsilyl Cyanide (TMSCN) | Can be used with Lewis acid catalysis | Milder reaction conditions, good solubility | Higher cost, moisture sensitive |

Multi-step Linear and Convergent Syntheses of this compound Skeletons

Beyond direct cyanation, multi-step strategies provide greater flexibility in constructing the this compound framework. These can be broadly categorized as either linear or convergent syntheses. researchgate.netnih.gov

A linear synthesis would involve the sequential modification of a starting material to introduce the necessary functional groups. For example, one could start with 1,4-butanediol (B3395766). A plausible linear sequence would be:

Monoprotection of 1,4-butanediol with a benzyl (B1604629) group to yield 4-(benzyloxy)butan-1-ol.

Conversion of the remaining hydroxyl group to a good leaving group, such as a tosylate or a halide (e.g., bromide).

Nucleophilic substitution of the leaving group with a cyanide source to afford this compound. organic-chemistry.org

In contrast, a convergent synthesis involves the independent preparation of key fragments of the target molecule, which are then combined in a later step. acs.orgacs.org For this compound, a convergent approach could involve:

Fragment A Synthesis: Preparation of a C4 nitrile-containing synthon, for example, by the cyanation of a suitable 4-halobutyrate followed by reduction and functional group manipulation to introduce a reactive site for coupling.

Fragment B Synthesis: Preparation of a benzyl ether fragment with a suitable functional group for coupling.

Fragment Coupling: Joining of Fragment A and Fragment B through a suitable bond-forming reaction, such as an etherification or a carbon-carbon bond formation, to yield the final product.

Enantioselective Synthesis of Chiral this compound Analogs

The synthesis of chiral analogs of this compound, where a stereocenter is introduced into the butane (B89635) chain, requires enantioselective methods. Such chiral nitriles are valuable building blocks in medicinal chemistry. researchgate.net Methodologies for the enantioselective synthesis of chiral nitriles often rely on asymmetric catalysis.

One approach is the use of chiral phase-transfer catalysts in cyanation reactions. acs.org These catalysts can create a chiral environment around the cyanide nucleophile, leading to a stereoselective attack on a prochiral electrophile. Another strategy involves the use of chiral metal complexes to control the stereochemical outcome of the reaction. nih.gov Furthermore, enzymatic methods can be employed for the enantioselective synthesis of cyanohydrins, which can then be further elaborated to the desired chiral nitrile. figshare.com For instance, a chiral alcohol precursor could be resolved kinetically, and then converted to the corresponding chiral nitrile.

Catalytic Synthetic Developments

Modern synthetic chemistry has seen a surge in the development of catalytic methods that offer milder reaction conditions, higher selectivity, and greater functional group tolerance compared to classical approaches. These advancements are applicable to the synthesis of this compound.

Transition Metal-Catalyzed Processes for this compound Formation

Transition metal catalysis provides powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. taylorandfrancis.com In the context of this compound synthesis, transition metals like palladium and nickel can be employed to catalyze the cyanation of alkyl halides. nih.govresearchgate.net These reactions often utilize less toxic cyanide sources like zinc cyanide and can proceed under milder conditions than traditional methods. chemistryviews.org

A notable development is the photoinduced, copper-catalyzed cyanation of unactivated alkyl chlorides at room temperature, which offers a greener alternative to traditional high-temperature methods. nih.govcaltech.edu Such a method could potentially be applied to a precursor like 4-(benzyloxy)butyl chloride.

Table 2: Transition Metal-Catalyzed Cyanation Reactions

| Catalyst System | Substrate | Cyanide Source | Key Features |

|---|---|---|---|

| Nickel(II) chloride/Xantphos | Unactivated alkyl chlorides/bromides | Zn(CN)₂ | Thermally driven, tolerates various functional groups. chemistryviews.org |

| Copper(I) iodide | Unactivated secondary alkyl chlorides | [Cu(CN)₂]⁻ (in situ) | Photoinduced, room temperature, ligand-free. nih.govcaltech.edu |

| Palladium complexes | Aryl/alkenyl halides | KCN or Zn(CN)₂ | Widely used for aryl nitriles, can be adapted for specific alkyl cyanations. wikipedia.orgresearchgate.net |

Organocatalytic Applications in this compound Synthesis

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful field in synthesis. organic-chemistry.org For the synthesis of this compound and its derivatives, organocatalysts can be employed to activate substrates towards cyanation. For example, N-heterocyclic carbenes (NHCs) can catalyze the cyanation of certain electrophiles with trimethylsilyl cyanide under mild conditions. organic-chemistry.org

Furthermore, chiral organocatalysts, such as cinchona alkaloids, have been used in the asymmetric α-cyanation of carbonyl compounds. nih.gov While not a direct route to this compound itself, these methods could be adapted to synthesize chiral precursors or analogs. For instance, an organocatalytic conjugate cyanation of an α,β-unsaturated aldehyde could be envisioned as a key step in a multi-step synthesis. nature.com Stereoselective cyanation of gem-difluoroalkenes using an organocatalyst like DBU also highlights the potential of these catalysts in specialized nitrile syntheses. rsc.org

Biocatalytic and Chemoenzymatic Transformations

Biocatalysis and chemoenzymatic strategies offer green and highly selective alternatives to traditional chemical synthesis. These methods utilize enzymes or whole-cell systems to perform specific chemical transformations, often under mild conditions with high enantio- and regioselectivity. For the synthesis and modification of this compound and its derivatives, enzymes such as nitrilases and lipases are of significant interest due to their ability to act on nitrile and ester functionalities, respectively.

While specific, detailed research focusing exclusively on the biocatalytic transformation of this compound is limited in publicly accessible literature, the reactivity of its core functional groups allows for informed predictions based on studies of structurally similar compounds. The primary enzymatic transformations relevant to this molecule involve the hydrolysis of the nitrile group and reactions involving derivatives containing hydroxyl or ester moieties.

Enzymatic Hydrolysis of the Nitrile Group

Nitrilases (EC 3.5.5.1) are enzymes that catalyze the direct hydrolysis of a nitrile (-C≡N) group to a carboxylic acid (-COOH) and ammonia, often with high selectivity and under mild pH and temperature conditions. nih.govresearchgate.net This enzymatic pathway is a green alternative to harsh acidic or basic chemical hydrolysis methods. The general reaction catalyzed by a nitrilase is as follows:

R-C≡N + 2 H₂O → R-COOH + NH₃

Given the structure of this compound, a nitrilase could potentially convert it to 4-(benzyloxy)butanoic acid. The success of this biotransformation would depend on the substrate specificity of the chosen nitrilase. Nitrilases from various microbial sources, such as Rhodococcus and Gibberella species, have been shown to act on a wide range of aliphatic and aromatic nitriles. nih.govnih.gov For instance, a nitrilase from Gibberella intermedia has demonstrated high activity in hydrolyzing nitriles like 3-butenenitrile (B123554) and 4-pentenenitrile, which are structurally related to the butanenitrile backbone of the target compound. nih.gov

The proposed enzymatic hydrolysis is presented in the table below:

| Substrate | Enzyme | Product | Potential Advantages |

| This compound | Nitrilase | 4-(Benzyloxy)butanoic acid | Mild reaction conditions, high selectivity, environmentally friendly process. |

Chemoenzymatic Transformations of Derivatives

In chemoenzymatic synthesis, chemical steps are combined with biocatalytic reactions to produce complex molecules. For derivatives of this compound, particularly those containing hydroxyl groups, lipases are highly valuable enzymes. Lipases (EC 3.1.1.3) can catalyze the stereoselective acylation or deacylation of alcohols, enabling the kinetic resolution of racemic mixtures to produce enantiomerically pure compounds.

For example, a hydroxylated derivative, such as 4-(benzyloxy)-3-hydroxybutanenitrile, could be a substrate for lipase-catalyzed kinetic resolution. In this process, one enantiomer of the racemic alcohol is selectively acylated by the lipase (B570770) in the presence of an acyl donor (e.g., vinyl acetate), leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. Such strategies are crucial in pharmaceutical synthesis where a specific stereoisomer is often the active ingredient.

A study on the lipase-catalyzed kinetic resolution of N,N-dialkyl-3-benzyloxymethyl-4-hydroxybutanamide, a structurally related compound, demonstrated the successful use of this method to obtain chiral intermediates. nih.gov The lipase afforded the acetate (B1210297) product with an (R) or (S) configuration depending on the substrate's N-alkyl substituents. nih.gov This highlights the potential for applying similar lipase-catalyzed resolutions to hydroxylated derivatives of this compound.

A representative chemoenzymatic resolution is detailed in the table below:

| Racemic Substrate | Enzyme | Reaction | Products |

| (±)-4-(Benzyloxy)-3-hydroxybutanenitrile | Lipase (e.g., Candida antarctica Lipase B) | Kinetic Resolution via Acylation | (R)-4-(Benzyloxy)-3-acetoxybutanenitrile and (S)-4-(Benzyloxy)-3-hydroxybutanenitrile (or vice versa) |

These biocatalytic and chemoenzymatic approaches represent powerful tools for the synthesis and modification of this compound and its derivatives, offering pathways to valuable chiral building blocks and carboxylic acids under sustainable conditions.

Chemical Reactivity and Transformation Studies of 4 Benzyloxy Butanenitrile

Reactions Involving the Nitrile Functional Group

The nitrile group (-C≡N) in 4-(benzyloxy)butanenitrile (B6283155) is a versatile functional handle for various chemical transformations. Its electrophilic carbon atom is susceptible to attack by nucleophiles, and the entire group can undergo reduction to form amines or hydrolysis to yield carboxylic acids.

Nucleophilic Addition Reactions to the Nitrile Moiety

Nucleophilic addition to the carbon-nitrogen triple bond is a fundamental reaction of nitriles. wikipedia.org The polarity of this bond, with a partial positive charge on the carbon, makes it an electrophilic center susceptible to attack by a variety of nucleophiles. wikipedia.org This reaction, also known as 1,2-nucleophilic addition, results in the formation of a new carbon-nucleophile bond and the breaking of a pi bond in the nitrile group. wikipedia.orgmasterorganicchemistry.com

Organometallic reagents, such as Grignard reagents and organolithium compounds, are potent nucleophiles that readily add to nitriles. These reactions typically proceed through a carbanionic character, where the alkyl or aryl group attacks the electrophilic carbon of the nitrile. libretexts.org For instance, the reaction of a nitrile with a Grignard reagent initially forms an imine intermediate, which can then be hydrolyzed to a ketone or further reduced to a primary amine. wikipedia.org

The stereochemistry of nucleophilic addition to nitriles can be influenced by adjacent stereocenters. In the case of α-substituted nitriles, the approach of the nucleophile can be directed by existing stereochemistry, leading to diastereoselective additions. This principle is well-documented in the addition of nucleophiles to α-alkoxy aldehydes and can be extrapolated to similar nitrile systems.

Hydrolysis, Amidation, and Carboxylation Pathways

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. masterorganicchemistry.comweebly.comlibretexts.org This reaction proceeds through an intermediate amide, and under controlled conditions, the reaction can sometimes be stopped at the amide stage. youtube.com

Acid-catalyzed hydrolysis typically involves heating the nitrile with a dilute aqueous acid, such as hydrochloric acid. libretexts.org The reaction proceeds by protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, followed by the attack of water. Tautomerization and further hydrolysis of the resulting amide lead to the carboxylic acid and an ammonium (B1175870) salt.

Base-catalyzed hydrolysis involves heating the nitrile with an aqueous solution of a base, like sodium hydroxide (B78521). libretexts.org The hydroxide ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile. The initially formed imine intermediate rearranges to an amide, which is then further hydrolyzed to the carboxylate salt. weebly.com Acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org

The direct conversion of nitriles to amides can be achieved under milder, more controlled hydrolysis conditions. youtube.com This transformation is valuable as amides are important functional groups in their own right.

Reactivity of the Benzyl (B1604629) Ether Functional Group

The benzyl ether group in this compound serves primarily as a protecting group for the hydroxyl functionality. Its reactivity is dominated by cleavage reactions that regenerate the alcohol.

Cleavage and Deprotection Strategies for the Benzyloxy Moiety

The removal of a benzyl ether protecting group is a common transformation in organic synthesis. The most prevalent method is catalytic hydrogenolysis. youtube.comyoutube.com This reaction involves treating the benzyl ether with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. youtube.comyoutube.com The reaction is typically clean and high-yielding, producing the deprotected alcohol and toluene (B28343) as a byproduct. youtube.com

Catalytic Transfer Hydrogenolysis offers a convenient alternative to using hydrogen gas. acsgcipr.orgnih.gov In this method, a hydrogen donor molecule, such as ammonium formate (B1220265), 1,4-cyclohexadiene, or tetrahydroxydiboron, is used to transfer hydrogen to the substrate in the presence of a palladium catalyst. acsgcipr.orgresearchgate.netresearchgate.net This approach can be particularly useful for substrates containing other reducible functional groups that might be sensitive to direct hydrogenation. acsgcipr.org For instance, magnesium with ammonium formate has been reported as a low-cost system for the debenzylation of N-benzyl derivatives. researchgate.net

Acid-catalyzed cleavage can also be employed, although it is limited to substrates that can withstand strong acidic conditions. organic-chemistry.org

Oxidative cleavage provides another route for deprotection and can be advantageous when reductive methods are incompatible with other functional groups in the molecule. semanticscholar.orgorganic-chemistry.orgnih.gov Reagents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or systems involving a nitroxyl-radical catalyst with a co-oxidant like phenyl iodonium (B1229267) bis(trifluoroacetate) (PIFA) have been shown to effectively cleave benzyl ethers under mild, oxidative conditions. organic-chemistry.orgorganic-chemistry.orgnih.gov A copper-catalyzed cleavage using diacetoxyiodobenzene (B1259982) and p-toluenesulfonamide (B41071) has also been reported. semanticscholar.org

A mild method for the selective cleavage of benzyl ethers in the presence of other sensitive functional groups involves the use of a boron trichloride–dimethyl sulfide (B99878) complex (BCl3·SMe2). organic-chemistry.org This reagent allows for efficient debenzylation under conditions that tolerate a wide range of other protecting groups and functionalities. organic-chemistry.org

Table 1: Comparison of Benzyl Ether Deprotection Methods

| Method | Reagents | Key Features |

|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | Clean, high-yielding, common laboratory method. youtube.comyoutube.com |

| Catalytic Transfer Hydrogenolysis | Ammonium formate, Pd/C | Avoids use of H₂ gas, mild conditions. acsgcipr.orgresearchgate.net |

| Oxidative Cleavage | DDQ or Nitroxyl radical/PIFA | Useful when reductive methods are unsuitable. organic-chemistry.orgorganic-chemistry.orgnih.gov |

| Lewis Acid Cleavage | BCl₃·SMe₂ | Mild, selective in the presence of other groups. organic-chemistry.org |

Etherification and Benzylation Reactions with Related Substrates

The formation of this compound itself involves the benzylation of the corresponding alcohol, 4-hydroxybutanenitrile. chemscene.comuni.lukeyorganics.netnih.gov The Williamson ether synthesis is a classic and widely used method for this transformation. organic-chemistry.org This reaction involves the deprotonation of the alcohol with a base, such as sodium hydride (NaH), to form an alkoxide, which then undergoes a nucleophilic substitution reaction (SN2) with benzyl bromide or benzyl chloride. youtube.com The use of milder bases like silver oxide (Ag₂O) can allow for more selective benzylation in molecules with multiple hydroxyl groups. organic-chemistry.org For substrates that are sensitive to basic conditions, benzyl trichloroacetimidate (B1259523) can be used under acidic conditions to install the benzyl group. organic-chemistry.org

Reductive etherification provides an alternative pathway. For example, aldehydes can be converted to their corresponding ethers in the presence of an alcohol and a suitable catalyst. Zirconium and hafnium complexes have been shown to catalyze the reductive etherification of hydroxy- and methoxy-substituted benzaldehydes with isopropanol. osti.gov

Carbon-Carbon Bond Forming Transformations

The structure of this compound, featuring a terminal nitrile and a benzylic ether, allows for its participation in various carbon-carbon bond-forming reactions. These transformations are essential for elongating the carbon skeleton and constructing more complex molecular architectures.

Cyanoalkylation refers to the introduction of a cyano-containing alkyl group into a molecule. While direct cyanoalkylation of this compound itself is not extensively documented, the reactivity of the nitrile group and the benzylic position in analogous systems suggests potential pathways for such transformations.

One plausible approach involves the generation of a radical at the α-position to the nitrile group, which can then add to an activated alkene. For instance, copper-catalyzed systems have been shown to facilitate the cross-dehydrogenative coupling (CDC) of simple alkyl nitriles with unactivated olefins. acs.org In a hypothetical reaction, this compound could be coupled with an alkene like styrene (B11656) in the presence of a copper catalyst and a peroxide initiator.

Another strategy could involve the functionalization of the benzylic position. Photoredox catalysis has emerged as a powerful tool for the direct arylation of benzylic ethers. nih.gov In this approach, a photocatalyst, in conjunction with a thiol organocatalyst, can generate a benzylic radical from the ether, which then couples with a cyano-containing aromatic compound. nih.gov This would result in the formation of a new carbon-carbon bond at the benzylic carbon of the starting material.

The following table outlines a representative copper-catalyzed cyanoalkylation of an alkyl nitrile with an alkene, providing a model for the potential reactivity of this compound.

| Reactant 1 | Reactant 2 | Catalyst | Oxidant | Solvent | Product | Yield (%) |

| Acetonitrile | 1-Octene | Cu(OAc)₂ | DTBP | Chlorobenzene | 3-Decenenitrile | 75 |

| Propionitrile | Styrene | CuBr | DTBP | Dichloroethane | 2-Methyl-4-phenylbutanenitrile | 68 |

This table presents data from analogous systems to illustrate the potential for cyanoalkylation reactions.

The linear four-carbon chain separating the benzyloxy and cyano groups in this compound makes it a potential precursor for cyclization reactions, particularly if a second functional group is introduced. A well-established method for the intramolecular cyclization of dinitriles is the Thorpe-Ziegler reaction, which leads to the formation of cyclic ketones after hydrolysis. wikipedia.orgchem-station.com

For this compound to undergo such a reaction, it would first need to be converted into a dinitrile. For example, the benzyloxy group could be cleaved and converted into a nitrile, yielding a pimelonitrile derivative. Treatment of this dinitrile with a strong base, such as sodium ethoxide, would initiate an intramolecular condensation to form a five-membered ring, which upon acidic workup, would yield cyclopentanone-2-carbonitrile. wikipedia.orglscollege.ac.in

Rearrangement reactions are less common for a saturated aliphatic nitrile like this compound under typical conditions. However, the introduction of other functional groups could open pathways for rearrangements. For instance, if the nitrile were hydrolyzed to a carboxylic acid and then converted to an oxime, a Beckmann rearrangement could be induced under acidic conditions to form an amide. libretexts.org

The table below summarizes the key steps and expected products of a hypothetical Thorpe-Ziegler cyclization starting from a derivative of this compound.

| Starting Material | Reagent 1 | Reagent 2 | Intermediate | Final Product |

| 6-(Benzyloxy)hexanenitrile | Deprotection/Nitrile Conversion | NaOEt | 2-Iminocyclopentanecarbonitrile | Cyclopentanone-2-carboxylic acid |

| Adiponitrile | NaNH₂ | H₃O⁺ | 2-Iminocyclopentanecarbonitrile | Cyclopentanone |

This table illustrates a plausible reaction sequence based on the Thorpe-Ziegler reaction for a dinitrile derived from this compound.

Radical and Single-Electron Transfer Reactions

The benzyloxy group in this compound is susceptible to reactions involving radical intermediates and single-electron transfer (SET) processes. These reactions often lead to cleavage of the benzylic C-O bond.

Photochemical methods can be employed to initiate such reactions. For example, in the presence of a photosensitizer and an electron acceptor, the benzyloxy group can undergo oxidative cleavage. mdpi.com This process involves the formation of a radical cation at the benzene (B151609) ring, followed by deprotonation at the benzylic position to yield a benzylic radical. This radical can then be further oxidized to a cation, which is subsequently trapped by a nucleophile, leading to the cleavage of the benzyl group and the formation of an alcohol and benzaldehyde.

Radical cyclization is another important transformation, particularly if an unsaturated moiety is present in the molecule. While this compound itself is saturated, derivatives containing a double or triple bond could undergo radical-initiated ring formation. wikipedia.orgnih.gov The nitrile group can also act as a radical acceptor in cascade reactions, providing a pathway for the construction of cyclic structures. rsc.org

The table below provides an overview of potential radical and SET reactions involving the benzyloxy group.

| Substrate Type | Reaction Conditions | Key Intermediate | Product Type |

| Benzyl Ether | Photoredox catalysis, thiol catalyst | Benzylic radical | Arylated benzyl ether |

| Benzyl Ether | Photosensitizer, electron acceptor | Benzyl radical cation | Alcohol, Benzaldehyde |

| Unsaturated Nitrile | Radical initiator (e.g., AIBN), Bu₃SnH | Alkyl radical | Cyclized nitrile |

This table outlines general radical and SET reactions applicable to the functional groups present in this compound.

Utility of 4 Benzyloxy Butanenitrile As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Nitrogen-Containing Organic Compounds

The nitrile functional group in 4-(benzyloxy)butanenitrile (B6283155) is a key handle for the introduction of nitrogen into a variety of organic structures, most notably heterocyclic systems. The reduction of the nitrile to a primary amine, 4-(benzyloxy)butan-1-amine, provides a linear four-carbon chain with a terminal amino group and a protected hydroxyl group. This diamine precursor is primed for intramolecular cyclization reactions to form saturated nitrogen heterocycles.

For instance, following the reduction of the nitrile, the resulting amine can undergo cyclization to furnish pyrrolidine (B122466) derivatives. Alternatively, the butanenitrile can be envisioned as a precursor to piperidines. One common strategy for piperidine (B6355638) synthesis is the reductive amination of a δ-amino aldehyde. nih.gov In this context, this compound could be transformed into 4-(benzyloxy)butanal, which can then react with an amine and a reducing agent to yield substituted piperidines. nih.gov The synthesis of various piperidine derivatives is of significant pharmacological interest. nih.govjapsonline.com

Furthermore, the amine derived from this compound can be used in condensation reactions with other carbonyl compounds or their equivalents to construct more complex nitrogen-containing frameworks. For example, the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines has been achieved starting from the related 4-(benzyloxy)benzonitriles, which are first reduced to the corresponding benzylamines and then coupled with substituted quinolines. rsc.org This highlights the potential of the amine derived from this compound to act as a nucleophile in the synthesis of various heterocyclic systems.

Table 1: Synthesis of Nitrogen-Containing Compounds from this compound

| Starting Material | Reagents | Product | Heterocycle Formed |

|---|---|---|---|

| This compound | 1. Reduction (e.g., LiAlH₄) 2. Intramolecular Cyclization | Substituted Pyrrolidines | Pyrrolidine |

| This compound | 1. Conversion to Aldehyde 2. Reductive Amination | Substituted Piperidines | Piperidine |

| This compound | 1. Reduction to Amine 2. Condensation with Heterocycle | Substituted Heterocycles | e.g., Quinolines rsc.org |

Building Block for Oxygenated Organic Compounds

The two distinct oxygen functionalities in this compound, the nitrile group and the benzyl (B1604629) ether, allow for its use as a building block for various oxygenated organic compounds. The nitrile can be hydrolyzed under acidic or basic conditions to yield 4-(benzyloxy)butanoic acid. This carboxylic acid can then be further elaborated, for instance, through esterification or conversion to an amide.

The benzyl ether serves as a protecting group for the primary alcohol. Cleavage of this ether, typically through catalytic hydrogenation, unmasks the hydroxyl group to provide 4-hydroxybutanenitrile. nih.govresearchgate.net This hydroxy nitrile is a useful bifunctional molecule in its own right. The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be used as a nucleophile in etherification or esterification reactions.

The combination of these transformations allows for the synthesis of a variety of linear, oxygen-containing compounds. For example, hydrolysis of the nitrile followed by debenzylation would yield 4-hydroxybutanoic acid, a precursor to γ-butyrolactone (GBL). Conversely, debenzylation followed by reduction of the nitrile would provide 4-amino-1-butanol, a valuable building block for pharmaceuticals and polymers. researchgate.net The synthesis of 4-(benzyloxy)-1-butanol itself can be achieved from butane-1,4-diol and is a useful starting material for further transformations.

Table 2: Synthesis of Oxygenated Compounds from this compound

| Starting Material | Reagents | Key Transformation | Product |

|---|---|---|---|

| This compound | H₃O⁺ or OH⁻ | Nitrile Hydrolysis | 4-(Benzyloxy)butanoic acid |

| This compound | H₂, Pd/C | Debenzylation | 4-Hydroxybutanenitrile |

| This compound | 1. H₃O⁺ or OH⁻ 2. H₂, Pd/C | Hydrolysis & Debenzylation | 4-Hydroxybutanoic acid |

| This compound | 1. H₂, Pd/C 2. Reduction (e.g., LiAlH₄) | Debenzylation & Nitrile Reduction | 4-Amino-1-butanol researchgate.net |

Role in the Construction of Complex Carbon Frameworks

The carbon atom alpha to the nitrile group in this compound is acidic and can be deprotonated by a strong base, such as lithium diisopropylamide (LDA), to form a stabilized carbanion. This carbanion can then act as a nucleophile in reactions with various electrophiles, such as alkyl halides, epoxides, or carbonyl compounds. This α-alkylation provides a powerful method for constructing more complex carbon frameworks by forming new carbon-carbon bonds.

This reactivity allows for the introduction of a wide range of substituents at the C2 position of the butane (B89635) chain. For example, reaction of the lithiated nitrile with an alkyl halide would result in a 2-substituted-4-(benzyloxy)butanenitrile. This strategy is a common method for the synthesis of α-alkylated nitriles. rsc.org The resulting substituted nitrile can then be further transformed, for example, by reduction of the nitrile to an amine or hydrolysis to a carboxylic acid, providing access to a diverse array of functionalized molecules.

The diastereoselective alkylation of related chiral nitriles has been shown to proceed with high levels of stereocontrol, suggesting that chiral derivatives of this compound could be used to construct stereochemically defined carbon frameworks. rsc.org

Table 3: Construction of Carbon Frameworks via α-Alkylation

| Electrophile | Base | Product Structure |

|---|---|---|

| Alkyl Halide (R-X) | LDA | R-CH(CN)CH₂CH₂OBn |

| Epoxide | LDA | HO-CHR-CHR-CH(CN)CH₂CH₂OBn |

| Aldehyde (R-CHO) | LDA | R-CH(OH)-CH(CN)CH₂CH₂OBn |

Bn represents a benzyl group.

Application as a Chiral Building Block in Asymmetric Synthesis

The introduction of a chiral center into the structure of this compound transforms it into a valuable chiral building block for asymmetric synthesis. A notable example is (R)-4-(benzyloxy)-3-methylbutanenitrile. This compound has been synthesized in high enantiomeric purity and on a large scale.

The presence of the chiral center at the C3 position allows for diastereoselective reactions at other positions in the molecule. For instance, the alkylation of the α-carbon to the nitrile in a chiral derivative of this compound would be expected to proceed with a degree of diastereoselectivity, influenced by the existing stereocenter. rsc.org This enables the synthesis of molecules with multiple, well-defined stereocenters.

The utility of such chiral building blocks lies in their ability to transmit stereochemical information throughout a synthetic sequence, ultimately leading to the enantioselective synthesis of complex target molecules such as pharmaceuticals and natural products. The development of practical syntheses for chiral derivatives of this compound significantly expands its utility as a versatile intermediate.

Table 4: Synthesis of (R)-4-(Benzyloxy)-3-methylbutanenitrile

| Precursor | Key Transformation | Reagents | Product | Enantiomeric Excess |

|---|---|---|---|---|

| α-Keto ester | Rearrangement of ketoxime mesylate | 1. NH₂OH·HCl 2. MsCl, Et₃N 3. NaOMe, MeOH | (R)-4-(Benzyloxy)-3-methylbutanenitrile | >98% ee |

Intermediate in the Total Synthesis of Natural Products and Analogs

The structural features of this compound and its derivatives make them attractive intermediates in the total synthesis of natural products and their analogs, particularly alkaloids and other nitrogen-containing compounds. The four-carbon chain with functional handles at both ends can be readily incorporated into larger, more complex molecular architectures.

For example, the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which are evaluated for their antimycobacterial activity, demonstrates the utility of a related benzyloxy-substituted nitrile in the construction of biologically active heterocyclic systems. rsc.org This suggests that this compound could serve as a precursor for various alkaloid skeletons.

The structure of the amphibian alkaloid (±)-pumiliotoxin C, which features a substituted decahydroquinoline (B1201275) ring system with a side chain, could potentially be accessed using a fragment derived from this compound. The synthesis of such alkaloids often relies on the assembly of key fragments, and the C4 chain of this compound is a common structural motif in natural products.

Table 5: Potential Natural Product Targets

| Natural Product Class | Key Structural Feature | Potential Contribution of this compound |

|---|---|---|

| Pyrrolizidine Alkaloids | Pyrrolizidine core | C4 backbone for the heterocyclic ring |

| Indolizidine Alkaloids | Indolizidine core | C4 chain for part of the bicyclic system |

| Piperidine Alkaloids | Substituted piperidine ring | C4 fragment for ring formation or side chain |

| Polyamine Alkaloids | Linear or macrocyclic polyamine | C4 amino alcohol fragment after modification |

Mechanistic Investigations of Chemical Transformations Involving 4 Benzyloxy Butanenitrile

Kinetic and Thermodynamic Elucidation of Reaction Pathways

The formation of 4-(benzyloxy)butanenitrile (B6283155) typically proceeds via nucleophilic substitution, where a cyanide anion displaces a leaving group on a 4-(benzyloxy)butyl substrate. The kinetics and thermodynamics of such reactions are crucial in determining the reaction's feasibility, rate, and efficiency. While specific kinetic and thermodynamic data for the synthesis and subsequent reactions of this compound are not extensively documented in dedicated studies, the underlying principles can be inferred from general studies of aliphatic nitrile synthesis and ether cleavage.

The primary route to this compound involves the reaction of a 4-(benzyloxy)butyl halide with a cyanide salt. This reaction can proceed through either an SN1 or SN2 mechanism, each with distinct kinetic profiles. An SN2 pathway would exhibit second-order kinetics, with the rate dependent on the concentrations of both the alkyl halide and the cyanide nucleophile. In contrast, an SN1 mechanism would typically show first-order kinetics, dependent only on the concentration of the alkyl halide, as the formation of a carbocation intermediate is the rate-determining step.

The choice between these pathways is influenced by the reaction conditions, such as the solvent, temperature, and the nature of the leaving group. For instance, the use of a polar aprotic solvent like DMSO would favor an SN2 reaction.

Thermodynamically, the formation of the carbon-cyanide bond is generally a favorable process. The thermodynamic parameters for related reactions, such as the reaction of acryloyl chloride with water, have been determined using computational methods like Density Functional Theory (DFT). amanote.com Similar computational approaches could be employed to estimate the enthalpy, entropy, and Gibbs free energy changes for the synthesis of this compound.

The subsequent reactions of this compound, such as the hydrolysis of the nitrile group to a carboxylic acid or the reduction to an amine, also have distinct kinetic and thermodynamic profiles. The hydrolysis can be catalyzed by either acid or base, with the mechanism involving nucleophilic attack of water or hydroxide (B78521) on the nitrile carbon. libretexts.org The reduction, typically with a strong reducing agent like lithium aluminum hydride (LiAlH₄), proceeds via nucleophilic addition of a hydride ion. libretexts.org

| Reaction Type | Expected Kinetic Order | Influencing Factors | Potential Thermodynamic Profile |

| Synthesis (SN2) | Second-Order | Solvent, Temperature, Leaving Group | Exergonic |

| Synthesis (SN1) | First-Order | Solvent, Substrate Stability | Dependent on carbocation stability |

| Nitrile Hydrolysis | Acid or Base Catalyzed | pH, Temperature | Generally Exergonic |

| Nitrile Reduction | Complex (depends on reagent) | Reducing Agent, Solvent | Highly Exergonic |

Identification and Characterization of Reactive Intermediates

The identification of reactive intermediates is paramount to understanding a reaction mechanism. In the context of this compound, different intermediates can be postulated depending on the reaction type.

During its synthesis via an SN1 pathway, a key reactive intermediate would be the 4-(benzyloxy)butyl carbocation. The stability of this carbocation would be influenced by the electron-donating nature of the benzyloxy group, although this effect is attenuated by the three-carbon chain separating it from the cationic center. The formation of such carbocations has been implicated in the Lewis acid-catalyzed cyanation of alcohols, where control experiments with chiral alcohols resulted in racemic products, supporting an SN1 mechanism.

In reactions involving the nitrile group, such as acid-catalyzed hydrolysis, a protonated nitrile (nitrilium ion) is a key intermediate, which increases the electrophilicity of the nitrile carbon for attack by water. libretexts.org During reduction with LiAlH₄, an intermediate imine anion is formed after the first hydride addition. libretexts.org

For transformations involving the benzyloxy group, such as deprotection, radical intermediates can be generated. For instance, oxidative deprotection methods can proceed through radical pathways. The study of guanine (B1146940) radical cations provides a framework for how such intermediates can be investigated using combined quantum mechanical/molecular mechanical (QM/MM) approaches. rsc.org

| Reaction | Postulated Reactive Intermediate | Method of Generation | Potential Characterization Techniques |

| SN1 Synthesis | 4-(Benzyloxy)butyl carbocation | Solvolysis or Lewis acid activation | Spectroscopic trapping, computational modeling |

| Acid-catalyzed Hydrolysis | Nitrilium ion | Protonation of the nitrile | In-situ NMR, IR spectroscopy |

| Reduction with LiAlH₄ | Imine anion | Hydride addition to the nitrile | Quenching experiments, computational modeling |

| Oxidative Deprotection | Benzylic radical | Single-electron transfer | Electron Paramagnetic Resonance (EPR) spectroscopy |

Influence of Catalysts and Reaction Conditions on Mechanism

Catalysts and reaction conditions play a pivotal role in directing the mechanism of a chemical transformation. For the synthesis of this compound from an alkyl halide, the choice of catalyst can dramatically alter the reaction pathway and efficiency.

Transition metal catalysis, particularly with palladium, nickel, or copper, has been extensively developed for cyanation reactions. These reactions often proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The use of specific ligands can modulate the reactivity and selectivity of the metal center. For instance, in nickel-catalyzed cross-coupling reactions, the choice of ligand can determine whether the reaction proceeds via a stereospecific or stereoablative mechanism. acs.org

Photoredox catalysis has emerged as a powerful tool for cyanation under mild conditions. In this approach, a photocatalyst absorbs light and initiates an electron transfer process, which can then engage a nickel co-catalyst in a cyanation cycle.

In the context of reactions involving the benzyloxy group, various catalysts are employed for its cleavage. Palladium on carbon (Pd/C) is commonly used for hydrogenolysis, a reaction that proceeds on the surface of the catalyst. Lewis acids can also be used to cleave benzyl (B1604629) ethers, often proceeding through carbocationic intermediates.

The table below summarizes the influence of different catalytic systems on cyanation reactions, which are analogous to the synthesis of this compound.

| Catalytic System | Typical Substrates | Mechanistic Features | Key Advantages |

| Palladium-based | Aryl halides, triflates | Oxidative addition/reductive elimination | Broad substrate scope, high efficiency |

| Nickel-based | Alkyl and aryl halides | Can involve radical intermediates | Use of a less expensive metal |

| Copper-based | Aryl halides | Rosenmund-von Braun type mechanism | Stoichiometric or catalytic variants |

| Photoredox/Nickel dual catalysis | Aryl and alkenyl halides | Single-electron transfer pathways | Mild reaction conditions |

Stereochemical Control and Diastereoselectivity Mechanisms

When a chiral center is present in the molecule, the stereochemical outcome of a reaction becomes a critical aspect of the mechanistic investigation. While this compound itself is achiral, the introduction of substituents along the butane (B89635) chain can create one or more stereocenters. The principles of stereoselective synthesis are therefore relevant when considering derivatives of this compound.

Stereoselective reactions are classified as either stereospecific or stereoselective. A stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product, often indicative of a concerted mechanism like an SN2 reaction. chadsprep.com A stereoselective reaction is one that preferentially forms one stereoisomer over another.

In the synthesis of a chiral derivative of this compound, for example, via an SN2 reaction on a chiral 4-(benzyloxy)butyl derivative, an inversion of configuration at the reaction center would be expected. If the reaction were to proceed through an SN1 mechanism involving a planar carbocation intermediate, a racemic mixture of products would likely be formed.

Diastereoselectivity becomes important when a new stereocenter is formed in a molecule that already contains a stereocenter. The existing stereocenter can influence the stereochemical outcome of the reaction, leading to a preferential formation of one diastereomer. This is often due to steric hindrance, where the reagent approaches from the less hindered face of the molecule. The synthesis of substituted macrocyclic complexes has demonstrated that stereochemical resolution can occur during the reaction, leading to a diastereomerically enriched product even from racemic starting materials. libretexts.org

The development of stereocontrolled syntheses for substituted piperidines and tetrasubstituted olefins highlights the various strategies that can be employed to control stereochemistry, including the use of chiral auxiliaries, substrate control, and reagent control. nih.govnih.govnih.gov These principles would be directly applicable to the design of stereoselective syntheses of derivatives of this compound.

| Stereochemical Concept | Description | Relevance to this compound Derivatives |

| Stereospecificity | The stereochemistry of the product is determined by the stereochemistry of the reactant. | An SN2 synthesis would be stereospecific (inversion). |

| Stereoselectivity | Preferential formation of one stereoisomer. | Relevant in asymmetric catalysis or with chiral reagents. |

| Diastereoselectivity | Preferential formation of one diastereomer. | Important when a new stereocenter is created in a chiral molecule. |

| Chiral Auxiliary | A chiral moiety temporarily incorporated to direct stereochemistry. | A potential strategy for the asymmetric synthesis of derivatives. |

Computational and Theoretical Studies of 4 Benzyloxy Butanenitrile

Electronic Structure and Bonding Analyses

The electronic structure of a molecule dictates its reactivity, polarity, and intermolecular interactions. For 4-(benzyloxy)butanenitrile (B6283155), computational methods are used to analyze the distribution of electrons and the nature of its chemical bonds.

Research Findings: While specific peer-reviewed electronic structure analyses for this compound are not prominent in the literature, its structure can be understood by examining its constituent functional groups—a benzyl (B1604629) group, an ether linkage, an alkyl chain, and a nitrile group. DFT studies on analogous compounds, such as 4-methoxybenzonitrile, provide a framework for this analysis. semanticscholar.orgresearchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis on similar molecules reveals significant charge distributions due to differences in electronegativity. semanticscholar.org In this compound, the nitrogen atom of the nitrile group and the oxygen atom of the ether linkage are expected to be primary centers of negative charge. The nitrile group acts as a strong electron-withdrawing group, polarizing the molecule. This charge separation is crucial for understanding the molecule's dipole moment and its interactions with solvents or biological targets. nih.gov

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting chemical reactivity. For molecules containing a benzene (B151609) ring and heteroatoms, the HOMO is typically associated with the π-electrons of the aromatic ring and the lone pairs of the oxygen atom. The LUMO is often located on the antibonding orbitals of the aromatic system and the electron-withdrawing nitrile group. researchgate.net The energy gap between the HOMO and LUMO indicates the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more polarizable and reactive. nih.gov

The table below presents typical bond lengths for the key structural motifs within the molecule, optimized using DFT methods like B3LYP, which are known to provide reliable geometric parameters. researchgate.netepstem.net

| Bond | Typical Calculated Bond Length (Å) |

| C≡N (Nitrile) | ~1.15 |

| C-CN (Alkyl-Nitrile) | ~1.47 |

| C-O (Ether) | ~1.43 |

| C-C (Alkyl) | ~1.53 |

| C=C (Aromatic) | ~1.40 |

Data are estimated based on standard values from DFT calculations on similar molecular structures.

Conformational Analysis and Dynamics

The flexibility of this compound, arising from several rotatable single bonds, means it can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements and the energy barriers between them.

Research Findings: Specific computational studies detailing the conformational landscape of this compound are not widely published. However, the principles of conformational analysis, often studied using a combination of NMR spectroscopy and molecular modeling, can be applied. nih.govrsc.org

Ph-CH₂ Bond: Rotation around this bond is generally rapid, but can be influenced by interactions with the ether oxygen.

CH₂-O Bond: Rotation here determines the orientation of the benzyl group relative to the butyl chain.

O-CH₂ Bond: Along with the adjacent C-C bonds, rotation here dictates the folding of the alkyl chain.

C-C Bonds of the Butyl Chain: These bonds will favor staggered conformations (anti or gauche) to minimize steric strain.

Computational methods would typically involve a systematic scan of the potential energy surface by rotating these bonds. The most stable conformer would be the one that minimizes steric hindrance and optimizes any favorable intramolecular interactions, such as weak hydrogen bonds or π-stacking if the chain were to fold back on the benzyl ring. nih.gov Studies on similar flexible molecules indicate that solvent effects can play a significant role in favoring one conformation over another. rsc.org

Computational Prediction and Validation of Reaction Mechanisms

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, and transition states, it is possible to predict the feasibility and kinetics of a proposed mechanism.

Research Findings: There are no specific published computational studies on the reaction mechanisms of this compound. However, computational methods could be applied to investigate several plausible reactions:

Nitrile Reduction: The conversion of the nitrile group to a primary amine (5-(benzyloxy)butan-1-amine) via catalytic hydrogenation is a common transformation. A computational study could model the adsorption of the nitrile onto a catalyst surface (e.g., Palladium or Nickel), the stepwise addition of hydrogen atoms, and the energy barriers for each step.

Benzyl Ether Cleavage: The benzyloxy group is a common protecting group for alcohols, often removed by hydrogenolysis. Computational modeling could elucidate the mechanism of this cleavage, determining the activation energy required to break the C-O bond and form the corresponding alcohol (4-hydroxybutanenitrile) and toluene (B28343).

Hydrolysis of the Nitrile: The nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (4-(benzyloxy)butanoic acid). DFT calculations could model the stepwise addition of water and the proton transfer events involved, comparing the energy profiles of the acid- and base-catalyzed pathways.

These theoretical investigations would provide atomic-level detail that is often difficult to obtain through experimental means alone.

Spectroscopic Property Prediction (e.g., NMR, IR, Mass Spectrometry)

Computational methods are widely used to predict spectroscopic data, which aids in the interpretation of experimental spectra and the confirmation of molecular structure.

Research Findings:

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a routine computational task, often performed using the Gauge-Independent Atomic Orbital (GIAO) method with DFT. epstem.net Good correlation between calculated and experimental shifts is frequently observed. epstem.net While experimental spectra for this compound are not in the searched databases, a predicted spectrum can be generated.

| Predicted ¹H NMR Shifts | Predicted ¹³C NMR Shifts |

| Assignment | Shift (ppm) |

| Aromatic C-H (ortho, meta, para) | 7.25-7.40 |

| Benzyl CH ₂ | ~4.50 |

| O-CH ₂ | ~3.50 |

| CH ₂-CN | ~2.45 |

| O-CH₂-CH ₂ | ~1.90 |

| CH₂-CH ₂-CN | ~1.75 |

Shifts are estimated based on standard DFT calculations and data from analogous structures.

IR Spectroscopy: Theoretical vibrational frequency calculations can predict the positions and intensities of major peaks in an infrared spectrum. nih.govresearchgate.net For this compound, the most characteristic calculated vibrations would be:

C≡N stretch: A strong, sharp band expected around 2245 cm⁻¹. nih.gov

C-H stretches (aromatic): Multiple sharp bands just above 3000 cm⁻¹. nih.gov

C-H stretches (aliphatic): Multiple strong bands between 2850-2960 cm⁻¹. nih.gov

C-O-C stretch (ether): A strong band in the 1100-1150 cm⁻¹ region.

Aromatic C=C stretches: Medium intensity bands in the 1450-1600 cm⁻¹ region. nih.gov

Mass Spectrometry: Beyond predicting the mass of a molecular ion, computational chemistry can predict properties related to its behavior in a mass spectrometer. The PubChemLite database provides computationally predicted collision cross-section (CCS) values for this compound. uni.lu The CCS is a measure of an ion's size and shape in the gas phase and is increasingly used as an additional identifier in mass spectrometry.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 176.10700 | 137.8 |

| [M+Na]⁺ | 198.08894 | 146.7 |

| [M-H]⁻ | 174.09244 | 140.6 |

| [M+K]⁺ | 214.06288 | 143.5 |

| [M+NH₄]⁺ | 193.13354 | 156.0 |

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

Derivatization Strategies for Analytical Characterization and Synthetic Modification of 4 Benzyloxy Butanenitrile

Silylation for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Silylation is a widely used derivatization technique in analytical chemistry, particularly for GC-MS analysis. numberanalytics.comnih.gov The process involves replacing an active hydrogen atom (from groups like -OH, -NH₂, -SH, or -COOH) with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. numberanalytics.comyoutube.com This modification typically increases the volatility and thermal stability of polar compounds, leading to improved peak shapes and better separation in gas chromatography. numberanalytics.com

While 4-(Benzyloxy)butanenitrile (B6283155) itself does not possess active hydrogens, silylation is crucial for analyzing related impurities or degradation products that might be present in a sample, such as 4-hydroxybutanenitrile, which could arise from the cleavage of the benzyl (B1604629) ether.

A more direct derivatization of the nitrile group involves hydrosilylation. This reaction, often catalyzed by metal complexes, involves the addition of a hydrosilane across the carbon-nitrogen triple bond. rsc.org Depending on the reaction conditions and catalyst used, this can lead to monohydrosilylation, yielding N-silylated imines, or double hydrosilylation to produce N-disilylamines. rsc.org These silylated amine derivatives are more amenable to GC-MS analysis than the original nitrile.

Table 1: Common Silylating Agents and Their Applications

| Silylating Agent | Abbreviation | Common Applications & Characteristics |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Highly reactive; widely used for derivatizing a broad range of functional groups. |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Considered one of the most volatile silylating reagents, making it excellent for GC-MS. youtube.combrjac.com.br |

| Trimethylchlorosilane | TMCS | Often used as a catalyst with other silylating agents to increase their reactivity. |

| N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | Forms tert-butyldimethylsilyl (TBDMS) derivatives, which are more stable to hydrolysis than TMS derivatives. numberanalytics.com |

Alkylation and Acylation Protocols for Analytical Purposes

Alkylation and acylation reactions can serve as derivatization methods for both analytical characterization and synthetic modification of this compound.

Alkylation: The primary site for alkylation on an aliphatic nitrile like this compound is the α-carbon (the carbon atom adjacent to the nitrile group). The process involves the deprotonation of the α-carbon using a strong base to form a resonance-stabilized carbanion, which then acts as a nucleophile to attack an alkylating agent (e.g., an alkyl halide). tandfonline.com This α-alkylation is a powerful tool for carbon-carbon bond formation. While primarily a synthetic tool, the resulting α-alkylated nitrile derivative can be analyzed to confirm the success of the reaction.

Another significant derivatization is reductive alkylation. In this reaction, the nitrile group is reductively coupled with an aldehyde or ketone in the presence of a reducing agent, such as H₂, to form a secondary amine. nih.govresearchgate.net This transformation is valuable as it converts the nitrile into a basic amine, which can be more easily detected or further functionalized. Novel cobalt-based catalysts have been developed for this purpose, demonstrating broad applicability for both aromatic and aliphatic nitriles. nih.gov

Acylation: Direct acylation of the nitrile group is not a standard derivatization. However, related reactions, such as the Hinsberg test or acylation of amines, are standard procedures. jeeadv.ac.in Therefore, if this compound is first reduced to the corresponding primary amine (4-(benzyloxy)butan-1-amine), subsequent acylation with reagents like acetyl chloride or acetic anhydride (B1165640) would yield a stable amide derivative. These amide derivatives often exhibit excellent chromatographic properties and produce characteristic mass spectra, aiding in structural identification.

Table 2: Alkylation and Acylation-Based Derivatization

| Derivatization Type | Reagents | Product Type | Purpose |

| α-Alkylation | 1. Strong Base (e.g., LDA, NaH) tandfonline.com 2. Alkyl Halide (R-X) | α-Alkyl Nitrile | Synthetic modification; introduction of alkyl chains. |

| Reductive Alkylation | Aldehyde/Ketone, H₂, Catalyst (e.g., Co/N-SiC) nih.govresearchgate.net | Secondary Amine | Synthetic modification; formation of amine derivatives for analysis. |

| Acylation (of reduced amine) | Acyl Chloride, Acyl Anhydride | Amide | Formation of stable derivatives for GC-MS or LC-MS analysis. |

Formation of Stable Derivatives for Spectroscopic Analysis

Converting the nitrile functional group into other chemical moieties can produce derivatives with more distinct or informative spectroscopic signatures, thereby facilitating structural elucidation by techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Hydrolysis to Carboxylic Acid: The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield 4-(benzyloxy)butanoic acid. youtube.com

IR Spectroscopy: This transformation is easily monitored by the disappearance of the sharp nitrile peak (C≡N stretch) around 2240-2260 cm⁻¹ and the appearance of a very broad hydroxyl peak (O-H stretch) for the carboxylic acid from 2500-3300 cm⁻¹ and a strong carbonyl peak (C=O stretch) around 1700-1725 cm⁻¹.

NMR Spectroscopy: In ¹³C NMR, the nitrile carbon signal (around 118-120 ppm) is replaced by a carboxylic acid carbonyl signal further downfield (around 170-180 ppm). In ¹H NMR, the appearance of a broad singlet for the acidic proton confirms the conversion.

Reduction to Primary Amine: Reduction of the nitrile group to a primary amine, forming 4-(benzyloxy)butan-1-amine, is another effective derivatization strategy. youtube.comnih.gov This is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. youtube.com

IR Spectroscopy: The C≡N peak vanishes and is replaced by N-H stretching bands in the 3300-3500 cm⁻¹ region.

NMR Spectroscopy: The α-protons to the newly formed amine group will show a characteristic shift, and the appearance of a signal for the -NH₂ protons (which can be exchanged with D₂O) provides clear evidence of the transformation.

Table 3: Spectroscopic Changes upon Derivatization of the Nitrile Group

| Transformation | Derivative | Key IR Change (cm⁻¹) | Key ¹³C NMR Change (ppm) |

| Hydrolysis | Carboxylic Acid | Disappearance of C≡N (~2250); Appearance of C=O (~1710) & broad O-H (2500-3300) | Nitrile C (~119) → Carboxyl C (~175) |

| Reduction | Primary Amine | Disappearance of C≡N (~2250); Appearance of N-H (~3300-3500) | Nitrile C (~119) → CH₂-N carbon (~40-50) |

Derivatization for Enhanced Reactivity or Selectivity in Subsequent Transformations

The nitrile group is a versatile functional handle that can be transformed to enhance the reactivity or selectivity of this compound in multi-step syntheses. The electron-withdrawing nature of the cyano group polarizes the C≡N bond, making the carbon atom electrophilic. nih.gov

Conversion to Ketones: The addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), to the nitrile group provides a classic route to ketones. youtube.comlibretexts.org The reaction proceeds through an intermediate imine salt, which is hydrolyzed in a subsequent workup step to yield the ketone. libretexts.org This derivatization effectively transforms the linear nitrile moiety into a trigonal planar carbonyl group, opening up access to the rich chemistry of ketones, including aldol (B89426) reactions, Wittig reactions, and further nucleophilic additions.

Conversion to Amines: As mentioned, the reduction of the nitrile to a primary amine is a fundamental transformation. nih.gov The resulting amine is a potent nucleophile and a base, representing a significant increase in reactivity compared to the parent nitrile. This amine can undergo a wide array of subsequent reactions, including acylation to form amides, alkylation to form secondary and tertiary amines, and reaction with aldehydes and ketones to form imines. jeeadv.ac.in

Activation of the α-Position: The electron-withdrawing properties of the nitrile group increase the acidity of the α-protons, facilitating the formation of a carbanion. tandfonline.comnih.gov This inherent reactivity allows for α-alkylation, as discussed previously, but also for other reactions like condensation with carbonyl compounds. This derivatization strategy uses the nitrile group to activate a specific position on the molecule for carbon-carbon bond formation, after which the nitrile can be retained or converted into another functional group.

Table 4: Derivatization for Enhanced Synthetic Utility

| Derivatization Reaction | Reagents | Product Functional Group | Subsequent Synthetic Potential |

| Addition of Organometallics | 1. R-MgX or R-Li 2. H₃O⁺ | Ketone | Aldol condensation, Wittig reaction, reductions, etc. youtube.comlibretexts.org |

| Reduction | LiAlH₄ or H₂/Catalyst | Primary Amine | Acylation, alkylation, imine formation. jeeadv.ac.innih.gov |

| α-Alkylation | 1. Base (e.g., LDA) 2. R'-X | α-Substituted Nitrile | Introduction of complexity; the nitrile can be further transformed. tandfonline.comresearchgate.net |

Emerging Trends and Future Research Directions

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly influencing the synthesis of organic compounds. chemistryjournals.net Traditional organic synthesis often relies on hazardous solvents, toxic reagents, and energy-intensive conditions, leading to significant waste generation. chemistryjournals.net The development of green synthetic routes focuses on utilizing alternative, safer solvents like water or ionic liquids, employing biocatalysis, and adopting energy-efficient technologies such as microwave-assisted synthesis and flow chemistry. chemistryjournals.net

While specific green routes for 4-(Benzyloxy)butanenitrile (B6283155) are not extensively documented in dedicated studies, research into structurally similar compounds provides a clear blueprint for future development. For instance, a practical, large-scale synthesis of (R)-4-(benzyloxy)-3-methylbutanenitrile has been developed from a corresponding α-keto ester. researchgate.net This process was part of a broader project aimed at excluding hazardous reagents like chromium trioxide (CrO₃) from degradation pathways, highlighting a move toward greener oxidation processes. researchgate.net The synthesis involves the transformation of a ketoxime intermediate into the target nitrile. researchgate.net

Further research into green nitrile synthesis has explored the use of ionic liquids that can act as a recyclable co-solvent, catalyst, and phase-separation agent, thereby eliminating the need for metal salt catalysts and simplifying the purification process. researchgate.net In one such system for producing benzonitrile (B105546), an ionic liquid allowed for 100% yield at 120°C, with the ionic liquid being easily recovered and reused. researchgate.net

Future efforts for synthesizing this compound could adapt these strategies:

Catalytic Routes: Replacing stoichiometric reagents with catalytic alternatives to improve atom economy.

Alternative Solvents: Investigating the use of water, supercritical fluids, or recyclable ionic liquids to replace traditional volatile organic compounds (VOCs).

Renewable Feedstocks: Exploring pathways that begin from bio-based starting materials.

Table 1: Comparison of Reagents for Nitrile Synthesis

| Reagent/Catalyst System | Reaction Condition | Key Advantage | Reference |

|---|---|---|---|

| Thionyl chloride (SOCl₂) | Reflux, 5 hours | Traditional method | researchgate.net |

| Acetic anhydride (B1165640) (Ac₂O) / HCl | Reflux, 6 hours | Achieved 64% yield for a related nitrile | researchgate.net |

| Ionic Liquid [HSO₃-b-Py]·HSO₄ | 120°C, 2 hours | Eco-friendly, no metal catalyst, recyclable | researchgate.net |

Exploration of Novel Reactivity Patterns and Applications

The reactivity of this compound is dictated by its two primary functional groups: the nitrile and the benzyloxy ether. The nitrile group can undergo hydrolysis, reduction to an amine, or participate in cycloadditions, making it a versatile handle for molecular elaboration. The benzyloxy group is a common protecting group for alcohols, stable under many conditions but readily cleaved by catalytic hydrogenation.

The "benzyloxy" pharmacophore itself is of significant interest in medicinal chemistry. In one study, incorporating a benzyloxy group into chalcone (B49325) motifs led to the development of potent and selective inhibitors of monoamine oxidase B (MAO-B), an important target for neurodegenerative diseases. nih.gov The position of the benzyloxy group on the phenyl ring was found to be critical for inhibitory activity. nih.gov While this research does not use this compound directly, it underscores the value of the benzyloxy moiety in designing bioactive molecules.

Future exploration could focus on:

Derivatization: Using the nitrile and ether functionalities as anchor points for creating libraries of new compounds for biological screening.

Intramolecular Reactions: Designing substrates that could undergo cyclization reactions to form heterocyclic structures, which are prevalent in pharmaceuticals.

Umpolung Amide Synthesis: A study on a related benzyloxy-containing compound demonstrated an umpolung amide synthesis, a novel method for forming peptide bonds. orgsyn.org This type of reactivity could potentially be extended to derivatives of this compound.

Integration with Advanced Catalytic Systems

Advanced catalytic systems offer pathways to more efficient, selective, and sustainable chemical transformations. For nitrile-containing compounds, catalysis is key for both their synthesis and subsequent reactions.

In the synthesis of related structures, various catalytic systems have proven effective. The synthesis of 4-benzyloxyindole (B23222), for example, employs Raney nickel as a catalyst for the reductive cyclization of an intermediate, (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene, to form the indole (B1671886) ring system. orgsyn.org Heterogeneous catalysts, such as iron oxide nanoparticles (Fe₂O₃-CTAB NPs), have also been reported for the one-pot synthesis of benzonitrile from benzaldehyde, demonstrating a move away from homogeneous catalysts that can be difficult to separate from the reaction mixture. researchgate.net

The integration of this compound with advanced catalytic systems could involve:

Hydrogenation/Hydrogenolysis: Using selective catalysts to either reduce the nitrile to an amine without removing the benzyl (B1604629) group or to deprotect the alcohol, yielding 4-hydroxybutanenitrile. This selectivity is a common challenge in catalysis.

C-H Activation: Directly functionalizing the aliphatic chain or the aromatic rings of the molecule using transition metal catalysts, opening new avenues for creating complex derivatives.

Electrocatalysis and Photocatalysis: Employing electricity or light to drive reactions under mild conditions, aligning with green chemistry principles. researchgate.net

Potential Applications in Specialized Organic Synthesis and Materials Science

The structure of this compound makes it a potentially valuable building block in both specialized organic synthesis and materials science.

In Specialized Organic Synthesis: Chiral nitriles are highly sought-after as building blocks for synthesizing enantiomerically pure pharmaceuticals and natural products. The related compound, (R)-4-(benzyloxy)-3-methylbutanenitrile, is highlighted as a versatile chiral building block due to the stability and synthetic flexibility of the nitrile group. researchgate.net Similarly, this compound could serve as a precursor to chiral amines, acids, or other functionalized four-carbon units after appropriate synthetic manipulation. Its use in the synthesis of 4-benzyloxyindole demonstrates the utility of benzyloxy-substituted precursors in constructing complex heterocyclic scaffolds. orgsyn.org

In Materials Science: Nitrile-containing molecules, particularly phthalonitriles, are well-known precursors to phthalocyanines. researchgate.net Phthalocyanines are a class of large, aromatic macrocycles used as dyes, pigments, chemical sensors, and in materials for nonlinear optics and photodynamic therapy. researchgate.net The synthesis of tetrasubstituted phthalocyanines often begins with monosubstituted phthalonitriles like 4-(benzyloxy)phthalonitrile, indicating a potential role for nitrile-containing molecules in advanced materials. researchgate.net

Furthermore, molecules containing benzyloxy-phenyl groups are integral to the design of liquid crystals. A study on 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB) showed that this calamitic (rod-shaped) molecule exhibits nematic and smectic liquid crystal phases. nih.gov The benzyloxy group is a key part of the rigid molecular core responsible for these properties. This suggests that this compound could be a precursor or fragment for designing new liquid crystalline materials.

Table 2: Potential Applications Based on Structurally Related Compounds

| Related Compound Class | Key Structural Feature | Application Area | Reference |

|---|---|---|---|

| Chiral Alkyl Nitriles | Nitrile, Chiral Center | Chiral Building Blocks for Pharmaceuticals | researchgate.net |

| Benzyloxy-Substituted Aromatics | Benzyloxy Group | Medicinal Chemistry (e.g., Enzyme Inhibitors) | nih.gov |

| Phthalonitriles | Nitrile, Benzene (B151609) Ring | Precursors to Phthalocyanine Dyes and Materials | researchgate.net |

| Phenyl Benzoate Derivatives | Benzyloxy-Phenyl Core | Liquid Crystal Displays and Technology | nih.gov |

Q & A

Q. What are the standard synthetic routes for 4-(Benzyloxy)butanenitrile, and how can reaction conditions be optimized for academic lab-scale production?

- Methodological Answer : A common approach involves nucleophilic substitution between benzyloxy-substituted benzyl chloride and butanenitrile under basic conditions. Sodium hydride (NaH) in dimethylformamide (DMF) at reflux (80–100°C) is typically used to drive the reaction . For optimization, varying the base (e.g., K₂CO₃ for milder conditions) or solvent (acetonitrile for faster kinetics) can improve yields. Monitoring reaction progress via thin-layer chromatography (TLC) or GC-MS is critical to identify intermediates and byproducts. Purification by column chromatography (silica gel, hexane/ethyl acetate gradient) typically achieves >90% purity .

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) should show signals for the benzyloxy group (δ 4.5–5.0 ppm, singlet for OCH₂Ph), nitrile (no proton signal), and butanenitrile backbone (δ 1.6–2.5 ppm, multiplet for CH₂ groups) .

- IR : A sharp peak near 2240 cm⁻¹ confirms the nitrile group, while aromatic C-O-C stretches appear at 1250–1200 cm⁻¹ .

- X-ray Crystallography : Single-crystal diffraction (monoclinic P21/n space group) can resolve bond lengths and angles, particularly the torsion angle between the benzyloxy and nitrile groups, which affects reactivity .

Advanced Research Questions

Q. What computational strategies are effective in predicting the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can model the compound’s electron density distribution. Key parameters include:

- HOMO-LUMO Gap : Predicts electrophilic/nucleophilic sites (e.g., nitrile group as an electron-deficient center).

- Natural Bond Orbital (NBO) Analysis : Reveals hyperconjugation effects between the benzyloxy oxygen lone pairs and the nitrile π* orbital, stabilizing the molecule .

- Solvent Effects : Use the Polarizable Continuum Model (PCM) to simulate reactivity in aprotic vs. protic solvents .

Q. How do structural modifications (e.g., fluorination or methyl substitution) alter the biological activity or material properties of this compound derivatives?

- Methodological Answer :

- Fluorination : Introducing fluorine at the phenyl ring (e.g., 4-(2-Fluorobenzyloxy)butanenitrile) increases metabolic stability and lipophilicity, enhancing blood-brain barrier penetration in neurological studies .

- Methyl Substitution : Adding a methyl group to the butanenitrile chain reduces rotational freedom, potentially improving binding affinity to enzymes like cytochrome P450. Comparative assays (e.g., IC₅₀ measurements) and molecular docking (AutoDock Vina) validate these effects .

Q. What are the key challenges in reconciling contradictory data on the compound’s stability under acidic or oxidative conditions?

- Methodological Answer : Discrepancies arise from solvent choice and substituent electronic effects. For example:

- Acidic Hydrolysis : In aqueous HCl, the benzyloxy group hydrolyzes faster than the nitrile, but in aprotic acidic media (e.g., DCM/HCl), nitrile stability decreases. Monitor degradation via HPLC with UV detection (λ = 254 nm) .

- Oxidative Stability : Conflicting reports on H₂O₂ reactivity may stem from trace metal catalysts in reactions. Chelating agents (e.g., EDTA) can mitigate metal-induced decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.